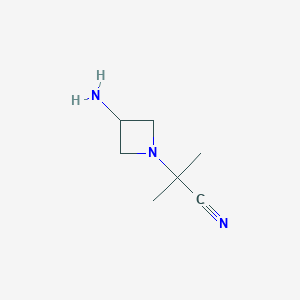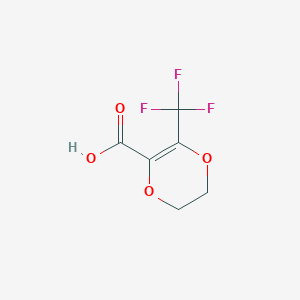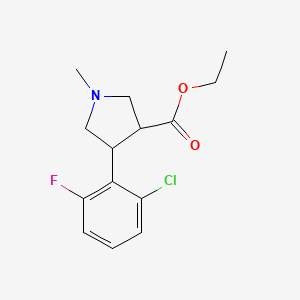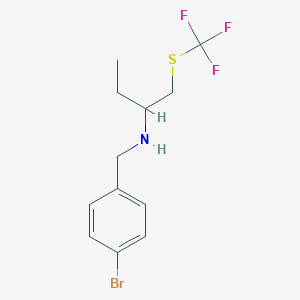
(4-Bromo-benzyl)-(1-trifluoromethylsulfanylmethyl-propyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-benzyl)-(1-trifluoromethylsulfanylmethyl-propyl)-amine is an organic compound that features a bromobenzyl group and a trifluoromethylsulfanylmethyl-propylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-benzyl)-(1-trifluoromethylsulfanylmethyl-propyl)-amine typically involves multiple steps. One common method starts with the bromination of benzyl compounds to introduce the bromobenzyl group. This can be achieved using bromine or N-bromosuccinimide (NBS) under radical conditions . The trifluoromethylsulfanylmethyl-propylamine moiety can be introduced through nucleophilic substitution reactions involving appropriate amine precursors.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow protocols for bromination reactions, which enhance efficiency and scalability . The use of compact fluorescent lamps (CFL) for radical activation in flow reactors is a notable method for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-benzyl)-(1-trifluoromethylsulfanylmethyl-propyl)-amine can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide and silica sulfuric acid can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 4-Bromobenzaldehyde and 4-bromobenzoic acid.
Reduction: Various amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
(4-Bromo-benzyl)-(1-trifluoromethylsulfanylmethyl-propyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-benzyl)-(1-trifluoromethylsulfanylmethyl-propyl)-amine involves its interaction with molecular targets such as enzymes and receptors. The bromobenzyl group can facilitate binding to specific active sites, while the trifluoromethylsulfanylmethyl-propylamine moiety can modulate the compound’s overall activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Benzyl bromide: An organic compound with a similar bromobenzyl group but lacks the trifluoromethylsulfanylmethyl-propylamine moiety.
4-Bromobenzyl alcohol: Contains a hydroxyl group instead of the amine moiety.
4-Bromobenzaldehyde: Features an aldehyde group in place of the amine moiety.
Uniqueness
(4-Bromo-benzyl)-(1-trifluoromethylsulfanylmethyl-propyl)-amine is unique due to the presence of both the bromobenzyl and trifluoromethylsulfanylmethyl-propylamine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs.
Properties
Molecular Formula |
C12H15BrF3NS |
|---|---|
Molecular Weight |
342.22 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-(trifluoromethylsulfanyl)butan-2-amine |
InChI |
InChI=1S/C12H15BrF3NS/c1-2-11(8-18-12(14,15)16)17-7-9-3-5-10(13)6-4-9/h3-6,11,17H,2,7-8H2,1H3 |
InChI Key |
LKGZCTIIEVYGIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CSC(F)(F)F)NCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


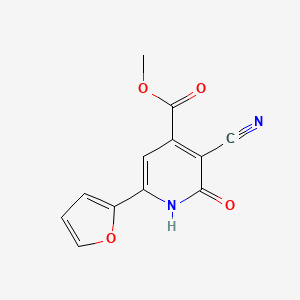
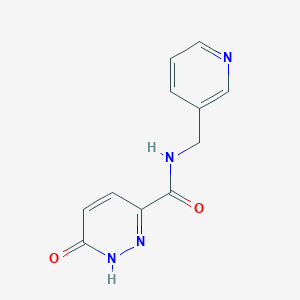

![Glycine, N-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl]-N-(carboxymethyl)-, ethyl ester](/img/structure/B14866245.png)
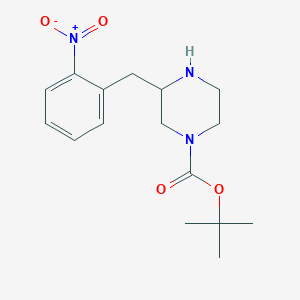
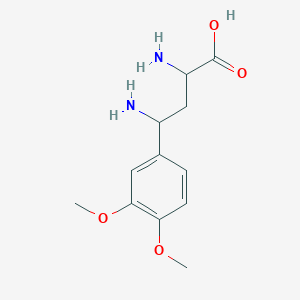
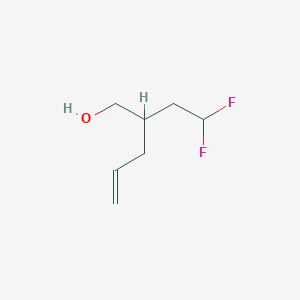

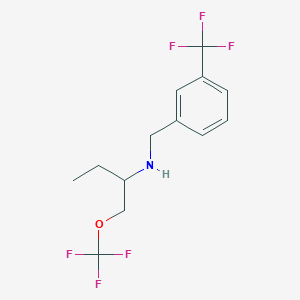
![(1R,4E,6S,7R,11Z)-7-hydroxy-4-(2-hydroxyethylidene)-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione](/img/structure/B14866277.png)
![2-cyclohexyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B14866286.png)
